Mitoquinone

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Mitoquinone is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation. Because of the large mitochondria membrane potential, the cations accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues, enabling the antioxidant moiety to block lipid peroxidation and protect mitochondria from oxidative damage. By selectively blocking mitochondrial oxidative damage, it prevents cell death. |

|---|---|

CAS-Nummer |

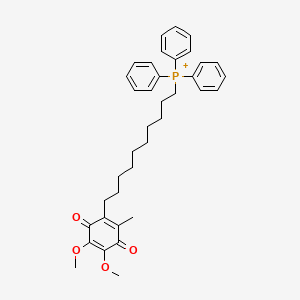

444890-41-9 |

Molekularformel |

C37H44O4P+ |

Molekulargewicht |

583.7 g/mol |

IUPAC-Name |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |

InChI |

InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1 |

InChI-Schlüssel |

OIIMUKXVVLRCAF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Kanonische SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Synonyme |

Mito-Q mitoquinone |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Mitoquinone (MitoQ) in Mitochondrial ROS Scavenging

Executive Summary

Mitochondrial oxidative stress, characterized by the excessive production of reactive oxygen species (ROS), is a key pathological factor in a wide range of diseases. Mitoquinone (MitoQ), a mitochondria-targeted antioxidant, represents a significant therapeutic strategy to combat this stress at its source. This document provides a comprehensive technical overview of MitoQ's mechanism of action, detailing its selective accumulation within mitochondria and its catalytic cycle of ROS neutralization. We present quantitative data on its efficacy, detailed protocols for key experimental assessments, and visual diagrams of its molecular interactions and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to Mitochondrial Oxidative Stress

Mitochondria, the primary sites of cellular energy production through oxidative phosphorylation, are also the main source of endogenous ROS.[1] Electrons can leak from the electron transport chain (ETC), particularly at Complexes I and III, and react with molecular oxygen to form superoxide (O₂•⁻).[1][2] While ROS play a role in cellular signaling at low concentrations, their overproduction leads to oxidative damage to mitochondrial DNA, proteins, and lipids, impairing mitochondrial function and initiating cell death pathways.[2][3][4] This places mitochondria at the center of pathologies ranging from neurodegenerative diseases to cardiovascular conditions and age-related decline.[5]

Conventional antioxidants often fail to reach sufficient concentrations within mitochondria to be effective.[4] MitoQ was designed to overcome this limitation by selectively targeting the mitochondrial matrix, the primary site of ROS production.[2][3][6]

Core Mechanism of Action

MitoQ's mechanism can be divided into two key phases: mitochondrial targeting and accumulation, followed by catalytic ROS scavenging through redox cycling.

Mitochondrial Targeting and Accumulation

MitoQ's structure consists of a ubiquinone moiety, the active antioxidant component, linked by a 10-carbon alkyl chain to a lipophilic triphenylphosphonium (TPP⁺) cation.[2][7][8] This TPP⁺ cation is the key to its mitochondrial targeting.

The mitochondrial inner membrane maintains a large negative membrane potential (ΔΨm) of approximately -150 to -180 mV (negative on the matrix side).[9][10] This strong electrochemical gradient drives the accumulation of the positively charged MitoQ across the inner membrane and into the mitochondrial matrix.[7][11] This process leads to a concentration of MitoQ within the mitochondria that is several hundred-fold higher than in the cytoplasm, allowing it to exert its antioxidant effects precisely where they are most needed.[2][7][12] Once inside, the TPP⁺ moiety anchors the molecule to the inner mitochondrial membrane, positioning the ubiquinone head to interact with ROS and components of the ETC.[3][13]

Redox Cycling and ROS Scavenging

The antioxidant activity of MitoQ stems from the redox cycling of its ubiquinone/ubiquinol head group.

-

Reduction to Active Form: Upon entering the mitochondria, the oxidized form of MitoQ (this compound) is reduced to its active antioxidant form, mitoquinol (MitoQH₂), primarily by Complex II (succinate dehydrogenase) of the ETC.[1][13] Some studies suggest Complex I may also play a role, though it is a poorer substrate.[13][14]

-

ROS Neutralization: The active mitoquinol (MitoQH₂) then donates an electron to neutralize damaging ROS, such as superoxide (O₂•⁻) and peroxyl radicals.[1][5] In this process, mitoquinol itself becomes oxidized back to this compound.

-

Regeneration: The oxidized this compound is then rapidly re-reduced by the ETC, regenerating the active mitoquinol.[3][5] This recycling allows a single molecule of MitoQ to detoxify multiple ROS molecules, making it a highly potent and catalytic antioxidant.[3][7]

It is important to note that under certain conditions, particularly at higher concentrations or with specific ETC substrates, MitoQ has been observed to have pro-oxidant effects by redox cycling at Complex I, leading to superoxide production.[14] This highlights the context-dependent nature of its effects.

Quantitative Data on Efficacy and Effects

The efficacy of MitoQ has been quantified across various experimental models. The following tables summarize key findings.

| Parameter | Cell/Model System | Concentration | Result | Reference |

| Mitochondrial Accumulation | Isolated Rat Liver Mitochondria | N/A | Several hundred-fold accumulation driven by ΔΨm | [7] |

| Mitochondrial ROS Reduction | OLI-neu cells (ferrous ion-induced stress) | Not specified | Significantly reduced MitoSOX fluorescence intensity | [6] |

| ΔΨm Restoration | HK-2 cells (Hypoxia/Reoxygenation) | Not specified | Reversed the decrease in mitochondrial membrane potential | [2] |

| ΔΨm Effect (Isolated Mito.) | Isolated Mitochondria | < 10 µM | Little to no effect on membrane potential | [15] |

| ΔΨm Effect (Isolated Mito.) | Isolated Mitochondria | > 25 µM | Decrease in membrane potential (uncoupling effect) | [15] |

| Cell Proliferation Inhibition (IC₅₀) | MDA-MB-231 (Breast Cancer) | 0.38 µM | Potent inhibition of cell proliferation | [16] |

| ETC Inhibition (IC₅₀) | Isolated Mitochondria (Complex I) | 0.52 µM | Potent inhibition of Complex I-dependent respiration | [16] |

| Oocyte Survival | Mouse MII Oocytes (Vitrification) | 0.02 µM | Enhanced morphological survival rate | [17] |

Note: The effects of MitoQ, particularly on mitochondrial membrane potential (ΔΨm), can be complex. Some studies report a transient hyperpolarization or "pseudo-potential" due to the adsorption of the TPP⁺ cation, while higher, potentially toxic concentrations can cause depolarization.[7][12]

Key Experimental Protocols

Accurate assessment of MitoQ's effects requires robust experimental methodologies. Below are detailed protocols for commonly used assays.

Measurement of Mitochondrial Superoxide using MitoSOX™ Red

This protocol is adapted for fluorescence microscopy to visualize mitochondrial superoxide production in live cells.

1. Reagent Preparation:

- 5 mM Stock Solution: Dissolve 50 µg of MitoSOX™ Red indicator in 13 µL of high-quality, anhydrous DMSO.[18] This stock should be prepared fresh.

- 5 µM Working Solution: Dilute the 5 mM stock solution 1:1000 in a suitable buffer, such as pre-warmed Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.[18][19]

2. Cell Staining Procedure:

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips appropriate for microscopy and allow them to adhere overnight.

- Treatment: Treat cells with MitoQ and/or an oxidative stress inducer for the desired time.

- Staining: Remove the culture medium and add the 5 µM MitoSOX™ Red working solution to the cells. Incubate for 10-30 minutes at 37°C, protected from light.[18]

- Washing: Gently wash the cells three times with pre-warmed buffer to remove any unbound probe.[18]

3. Imaging and Analysis:

- Microscopy: Mount the coverslip or dish on a fluorescence microscope.

- Image Acquisition: Acquire images using appropriate filter sets. While standard red filters (Ex: ~510 nm, Em: ~580 nm) can be used, specific detection of the superoxide product is optimal with excitation around 400 nm and emission detection at approximately 590 nm.[18]

- Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity within mitochondrial regions of interest.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 dye exhibits potential-dependent accumulation in mitochondria, forming red fluorescent aggregates in healthy, polarized mitochondria and remaining as green fluorescent monomers in the cytoplasm of depolarized cells.

1. Reagent Preparation:

- JC-1 Stock Solution: Prepare a 1-5 mg/mL stock solution of JC-1 in anhydrous DMSO.

- JC-1 Working Solution: Dilute the stock solution to a final concentration of 1-10 µM in cell culture medium.

2. Cell Staining and Analysis:

- Cell Culture: Culture cells in a suitable format (e.g., 96-well plate, glass-bottom dish).

- Treatment: Treat cells with MitoQ and relevant controls.

- Staining: Remove the treatment medium and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C.

- Washing: Wash cells twice with a suitable buffer (e.g., PBS).

- Measurement: Measure fluorescence using a plate reader, flow cytometer, or fluorescence microscope.

- Red Fluorescence (Aggregates): Ex: ~550 nm, Em: ~600 nm.

- Green Fluorescence (Monomers): Ex: ~485 nm, Em: ~535 nm.

- Data Analysis: The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.[2][17] A decrease in this ratio signifies depolarization.

Quantification of MitoQ Uptake by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the concentration of MitoQ in biological samples.

1. Sample Preparation:

- Cell/Tissue Lysis: Treat cells or tissues as per the experimental design. Harvest and lyse the samples (e.g., via sonication) in a suitable buffer.

- Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing a deuterated internal standard (e.g., d₃-MitoQ) to precipitate proteins and extract the analyte.

- Centrifugation: Centrifuge to pellet the precipitated protein and collect the supernatant.

2. LC-MS/MS Analysis:

- Chromatography: Inject the supernatant onto a suitable LC column (e.g., C18) to separate MitoQ from other cellular components.

- Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- MitoQ Transition: Monitor the specific precursor-to-product ion transition for MitoQ (e.g., m/z 583.3 → 441.3).[20]

- Internal Standard Transition: Simultaneously monitor the transition for the deuterated internal standard.

3. Quantification:

- Standard Curve: Generate a standard curve using known concentrations of MitoQ.

- Concentration Calculation: Quantify the amount of MitoQ in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.[20]

Conclusion

This compound's efficacy as a mitochondrial antioxidant is rooted in its unique chemical design. The TPP⁺ cation facilitates its targeted accumulation within the mitochondrial matrix, concentrating its action at the primary site of ROS production. Once localized, its ubiquinone moiety undergoes a catalytic redox cycle, efficiently neutralizing multiple ROS molecules. This targeted, regenerative mechanism makes MitoQ a powerful tool for mitigating mitochondrial oxidative stress. The provided protocols and data serve as a foundational guide for researchers aiming to investigate and harness the therapeutic potential of this targeted antioxidant strategy.

References

- 1. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondria-Targeted Antioxidant this compound Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mitoq.com [mitoq.com]

- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 5. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations [mdpi.com]

- 6. Inhibition of Mitochondrial ROS by MitoQ Alleviates White Matter Injury and Improves Outcomes after Intracerebral Haemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TPP-based mitocans: a potent strategy for anticancer drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interaction of the mitochondria-targeted antioxidant MitoQ with phospholipid bilayers and ubiquinone oxidoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial redox cycling of this compound leads to superoxide production and cellular apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Assessment of Mitochondrial Function and Developmental Potential of Mouse Oocytes after this compound Supplementation during Vitrification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. tools.thermofisher.com [tools.thermofisher.com]

- 20. researchgate.net [researchgate.net]

Mitoquinone (MitoQ): A Targeted Approach to Mitigating Cellular Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial oxidative stress is a key pathological driver in a vast array of human diseases, ranging from neurodegenerative and cardiovascular disorders to metabolic and renal diseases. The relentless production of reactive oxygen species (ROS) by the mitochondrial respiratory chain can overwhelm endogenous antioxidant defenses, leading to cellular damage and dysfunction. Mitoquinone (MitoQ), a mitochondria-targeted derivative of coenzyme Q10, represents a strategic therapeutic approach designed to concentrate antioxidant activity at the primary site of ROS production. This guide provides a comprehensive technical overview of MitoQ's mechanism of action, its modulation of critical signaling pathways, quantitative efficacy data from preclinical and clinical studies, and detailed protocols for its experimental evaluation.

Core Mechanism of Action: Targeted Antioxidant Delivery and Recycling

This compound's efficacy stems from its unique chemical structure, which conjugates the antioxidant ubiquinone moiety to a lipophilic triphenylphosphonium (TPP) cation.[1][2] The large negative membrane potential across the inner mitochondrial membrane actively drives the accumulation of the positively charged MitoQ cation several hundred-fold within the mitochondrial matrix.[2][3] This strategic concentration ensures that the antioxidant is positioned precisely at the site of greatest ROS production.

Once inside the mitochondrion, MitoQ is adsorbed to the matrix-facing surface of the inner mitochondrial membrane.[3][4] Here, it is reduced by Complex II of the electron transport chain to its active antioxidant form, ubiquinol (MitoQH2).[3][5] This reduced form is a potent scavenger of ROS, particularly the superoxide radical, and is effective at inhibiting lipid peroxidation within the mitochondrial membrane.[4][6][7] A key feature of MitoQ's action is its ability to be recycled. After neutralizing a free radical, the oxidized MitoQ is rapidly re-reduced back to its active MitoQH2 form by Complex II, allowing a single molecule to quench numerous ROS in a catalytic manner.[3][5]

Modulation of Key Cellular Signaling Pathways

Beyond direct ROS scavenging, MitoQ exerts its protective effects by modulating key signaling pathways that govern the endogenous antioxidant response and mitochondrial homeostasis.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. By reducing mitochondrial ROS, MitoQ prevents Keap1-mediated degradation of Nrf2, promoting its nuclear translocation.[9][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[9] Studies have shown that MitoQ treatment significantly upregulates the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (Nqo1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[9][11][12] This activation of the Nrf2 pathway fortifies the cell's intrinsic antioxidant capabilities.[2][10]

The Sirt3-Dependent Pathway

Sirtuin-3 (Sirt3) is a primary mitochondrial deacetylase that plays a crucial role in maintaining mitochondrial homeostasis and regulating cellular responses to oxidative stress.[1] Research in models of renal ischemia-reperfusion injury has demonstrated that oxidative stress leads to a decreased expression of Sirt3.[1][13] Treatment with MitoQ was shown to recover Sirt3 expression.[1] The activation of Sirt3 by MitoQ helps maintain mitochondrial integrity by promoting mitochondrial fusion and reducing excessive fission, thereby preserving mitochondrial membrane potential and ATP production.[1][13] Silencing Sirt3 has been shown to reverse the protective effects of MitoQ, confirming that this pathway is a significant component of its mechanism of action.[1]

PGC-1α Signaling and Mitochondrial Biogenesis

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis, energy metabolism, and the antioxidant response.[14][15] Cellular stressors, including oxidative stress, activate PGC-1α.[16] PGC-1α co-activates nuclear respiratory factors (NRF-1, NRF-2), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM).[15][16] This cascade leads to the synthesis of new mitochondria and the upregulation of antioxidant enzymes like SOD2.[14] While direct activation of PGC-1α by MitoQ is still under investigation, MitoQ's ability to reduce the primary mitochondrial oxidative stress burden creates a more favorable cellular environment. This action complements the PGC-1α pathway by alleviating the damaging effects of ROS, thereby supporting mitochondrial quality control and biogenesis programs orchestrated by PGC-1α.

Quantitative Efficacy Data

The protective effects of MitoQ have been quantified across a range of in vitro, preclinical, and human clinical studies. The following tables summarize key findings.

Table 1: In Vitro / Preclinical Efficacy of MitoQ in Cellular Models

| Parameter Measured | Model System | Condition | Treatment | Result | Citation(s) |

|---|---|---|---|---|---|

| Intracellular ROS | Human Granulosa Cells (HGL5) | H₂O₂-induced stress | 0.5 µM MitoQ | Significant decrease in DCFH-DA fluorescence | [6][17] |

| Mitochondrial Superoxide | HGL5 Cells | H₂O₂-induced stress | 0.5 µM MitoQ | Significant decrease in MitoSOX fluorescence | [6][17] |

| Apoptosis Rate | Human Kidney Cells (HK-2) | Hypoxia/Reoxygenation | 0.5 µM MitoQ | Reduced from ~30% to ~18% | [1] |

| Mitochondrial Membrane Potential (ΔΨm) | HGL5 Cells | H₂O₂-induced stress | 0.5 µM MitoQ | Significantly restored TMRM fluorescence | [6][17] |

| ATP Production | HK-2 Cells | Hypoxia/Reoxygenation | 0.5 µM MitoQ | Restored ATP production | [1][13] |

| Mitochondrial Morphology | SH-SY5Y Cells | 6-OHDA treatment | 50 nM MitoQ | Significantly decreased the percentage of cells with fragmented mitochondria | [18] |

| Lipid Peroxidation | SH-SY5Y Cells | 6-OHDA treatment | 100 nM MitoQ | Reduced 520/590 nm ratio of MitoPerOx probe |[18] |

Table 2: Modulation of Antioxidant Markers and Enzymes by MitoQ (In Vivo)

| Parameter Measured | Model System | Condition | Treatment | Result | Citation(s) |

|---|---|---|---|---|---|

| Malondialdehyde (MDA) | Mouse Brain | Traumatic Brain Injury (TBI) | 4 mg/kg MitoQ | Significant decrease in MDA content | [9] |

| Superoxide Dismutase (SOD) Activity | Mouse Brain | TBI | 4 mg/kg MitoQ | Significant increase in SOD activity | [9] |

| Glutathione Peroxidase (GPx) Activity | Mouse Brain | TBI | 4 mg/kg MitoQ | Significant increase in GPx activity | [9] |

| Nuclear Nrf2 Expression | Mouse Brain | TBI | 4 mg/kg MitoQ | Greatly accelerated Nrf2 nuclear translocation | [9] |

| HO-1 and Nqo1 Expression | Mouse Brain | TBI | 4 mg/kg MitoQ | Upregulated protein and mRNA expression | [9] |

| Sirt3 Protein Expression | Mouse Kidney | Ischemia/Reperfusion | MitoQ | Recovered decreased Sirt3 expression |[1][13] |

Table 3: Selected Human Clinical Trial Data for MitoQ

| Parameter Measured | Study Population | Condition | Treatment | Result | Citation(s) |

|---|---|---|---|---|---|

| Brachial Artery Flow-Mediated Dilation | Healthy Older Adults | Aging | 20 mg/day MitoQ for 6 weeks | 42% higher vs. placebo | [19] |

| Plasma Oxidized LDL | Healthy Older Adults | Aging | 20 mg/day MitoQ for 6 weeks | 13% lower vs. placebo | [19] |

| Aortic Stiffness (cfPWV) | Healthy Older Adults (with elevated baseline) | Aging | 20 mg/day MitoQ for 6 weeks | Significantly lower vs. placebo | [19] |

| Oxidative Stress Biomarkers (GPx, CAT, SOD) | Septic Shock Patients | Sepsis | 20 mg twice daily for 5 days | Significantly improved vs. placebo | [20] |

| Oxidative Stress Biomarker (MDA) | Septic Shock Patients | Sepsis | 20 mg twice daily for 5 days | Significantly decreased vs. placebo |[20] |

Key Experimental Protocols

Reproducible and accurate assessment of MitoQ's efficacy requires standardized experimental protocols. Below are detailed methodologies for key assays.

Protocol 1: Measurement of Mitochondrial Superoxide using MitoSOX Red

-

Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide, but not by other ROS, to produce red fluorescence.

-

Methodology:

-

Cell Preparation: Culture cells to the desired confluency in an appropriate plate format (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy, or flask for flow cytometry).

-

Treatment: Treat cells with MitoQ and the oxidative stress-inducing agent for the predetermined duration.

-

Staining: Prepare a 2-5 µM working solution of MitoSOX Red in pre-warmed Hanks' Balanced Salt Solution (HBSS) or culture medium.[21][22] Remove the treatment medium, wash cells gently with pre-warmed buffer, and incubate with the MitoSOX working solution for 15-30 minutes at 37°C, protected from light.[22]

-

Washing: Gently wash the cells three times with pre-warmed buffer to remove excess dye.[21]

-

Analysis:

-

-

Critical Notes: Avoid using MitoSOX concentrations above 5 µM to prevent cytotoxic effects.[22] Changes in mitochondrial membrane potential can affect dye uptake, so appropriate controls are necessary.[22]

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

-

Principle: JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

-

Methodology:

-

Cell Preparation and Treatment: Prepare and treat cells as described above.

-

Staining: Remove the treatment medium and wash cells once with pre-warmed phosphate-buffered saline (PBS). Incubate cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.[21]

-

Washing: Wash the cells twice with PBS.

-

Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

-

Data Interpretation: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

Protocol 3: Quantification of Mitochondrial Lipid Peroxidation

-

Principle: Probes like MitoPerOx or ratiometric C11-BODIPY581/591 (used in MitoCLox) are targeted to mitochondria and react specifically with lipid peroxyl radicals.[18][23] This reaction causes a shift in the probe's fluorescence emission from red to green.

-

Methodology:

-

Cell Preparation and Treatment: Culture cells on glass-bottom dishes suitable for microscopy and treat as required.

-

Staining: After treatment, refresh the medium with the same treatment compounds plus the lipid peroxidation probe (e.g., 100 nM MitoPerOx) and incubate for 30 minutes at 37°C in the dark.[18]

-

Washing: Wash cells three times with 1x PBS.

-

Imaging: Add a suitable imaging buffer (e.g., HEPES) and visualize cells using a confocal microscope. Acquire images in two separate channels:

-

Analysis: Using image analysis software (e.g., ImageJ), calculate the ratio of green-to-red fluorescence intensity (e.g., 520/590 nm ratio) within regions of interest. An increase in this ratio indicates a higher level of mitochondrial lipid peroxidation.[18]

-

Protocol 4: Determination of mtDNA Damage via Semi-Quantitative Long-PCR

-

Principle: Oxidative damage creates lesions in mitochondrial DNA (mtDNA) that block the progression of DNA polymerase. Therefore, the amount of PCR product amplified from a large mtDNA fragment will be inversely proportional to the amount of damage. A small, less susceptible mtDNA fragment is co-amplified as an internal control for mtDNA copy number.

-

Methodology:

-

DNA Extraction: Isolate total DNA from treated and control cells.

-

PCR Amplification: Perform two separate PCR reactions for each sample:

-

Quantification: Quantify the amount of PCR product using a fluorescent DNA-binding dye like PicoGreen. Measure fluorescence with an excitation of ~485 nm and emission of ~530 nm.[7][18]

-

Analysis: Calculate the ratio of the long PCR product to the short PCR product for each sample. A lower ratio indicates more mtDNA damage.

-

Conclusion and Future Directions

This compound has been robustly demonstrated to mitigate cellular oxidative stress through a dual mechanism: direct, targeted scavenging of mitochondrial ROS and the strategic modulation of key cytoprotective signaling pathways, including the Nrf2 and Sirt3 systems. The wealth of quantitative data from preclinical models, increasingly supported by human clinical trials, underscores its therapeutic potential in a wide range of pathologies underpinned by mitochondrial dysfunction.

For drug development professionals, MitoQ serves as a paradigm for mitochondria-targeted therapeutics. Future research should focus on expanding clinical trials to a broader range of diseases, optimizing dosing strategies, and exploring next-generation mitochondria-targeted antioxidants with enhanced bioavailability and efficacy. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and validation of such compounds, paving the way for novel treatments for diseases driven by oxidative stress.

References

- 1. Mitochondria-Targeted Antioxidant this compound Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. portlandpress.com [portlandpress.com]

- 5. sg.mitoq.com [sg.mitoq.com]

- 6. This compound shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes | Aging [aging-us.com]

- 7. The mitochondria-targeted antioxidant MitoQ, attenuates exercise-induced mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound attenuates vascular calcification by suppressing oxidative stress and reducing apoptosis of vascular smooth muscle cells via the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondria-Targeted Antioxidant this compound Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Pyrroloquinoline Quinone Stimulates Mitochondrial Biogenesis through cAMP Response Element-binding Protein Phosphorylation and Increased PGC-1α Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PGC-1α-Mediated Mitochondrial Quality Control: Molecular Mechanisms and Implications for Heart Failure [frontiersin.org]

- 17. This compound shifts energy metabolism to reduce ROS-induced oxeiptosis in female granulosa cells and mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. ahajournals.org [ahajournals.org]

- 20. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

Mitoquinone (MitoQ): A Mitochondria-Targeted Antioxidant Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial oxidative stress is a key contributor to a wide range of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndrome. The development of therapies that specifically target mitochondrial reactive oxygen species (ROS) represents a promising strategy to combat these conditions. Mitoquinone (MitoQ), a mitochondria-targeted derivative of coenzyme Q10, has emerged as a leading candidate in this field. This document provides a comprehensive technical overview of MitoQ, including its mechanism of action, a summary of key preclinical and clinical findings, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Rationale for Mitochondria-Targeted Antioxidants

Mitochondria, the primary sites of cellular energy production, are also the main source of endogenous ROS.[1][2] While ROS play a role in cellular signaling, their overproduction leads to oxidative damage to lipids, proteins, and mitochondrial DNA (mtDNA), impairing mitochondrial function and initiating pathways of cellular demise.[1] Conventional antioxidants have shown limited efficacy in clinical trials, largely due to their inability to accumulate in mitochondria at therapeutic concentrations.[2] This has driven the development of mitochondria-targeted antioxidants, designed to selectively concentrate within this organelle.

This compound (MitoQ) is a synthetically modified form of ubiquinone (Coenzyme Q10) conjugated to a lipophilic triphenylphosphonium (TPP⁺) cation via a ten-carbon alkyl chain.[3][4] The large positive charge of the TPP⁺ moiety facilitates its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[2][5] This targeted delivery allows MitoQ to exert its antioxidant effects directly at the site of ROS production.[6]

Mechanism of Action

Once accumulated in the inner mitochondrial membrane, MitoQ is reduced by Complex II of the electron transport chain to its active antioxidant form, mitoquinol (MitoQH₂).[3][4] MitoQH₂ is a potent antioxidant that can neutralize ROS, particularly superoxide, and protect against lipid peroxidation.[4][7] The oxidized form, MitoQ, is then recycled back to MitoQH₂ by the respiratory chain, allowing it to act as a catalytic antioxidant.[2][4]

Beyond direct ROS scavenging, MitoQ has been shown to modulate key cellular signaling pathways involved in the antioxidant response and mitochondrial homeostasis. A primary pathway influenced by MitoQ is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway.[8][9][10] MitoQ can induce the nuclear translocation of Nrf2, leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[8]

Preclinical and Clinical Evidence

MitoQ has been evaluated in a wide range of preclinical models and several human clinical trials, demonstrating its therapeutic potential across various diseases.

Cardiovascular Disease

In preclinical studies, MitoQ has been shown to improve vascular function, reduce aortic stiffness, and attenuate cardiac hypertrophy in aged mice and models of hypertension.[2][11][12] These benefits are attributed to the reduction of mitochondrial ROS and improvement in endothelial function.[11]

A clinical trial in healthy older adults demonstrated that 6 weeks of MitoQ supplementation (20 mg/day) significantly improved brachial artery flow-mediated dilation by 42% and reduced aortic stiffness.[1][11][13] Plasma levels of oxidized LDL, a marker of oxidative stress, were also reduced.[1][11]

| Cardiovascular Disease: Key Quantitative Data | |

| Study Type | Model/Population |

| Preclinical | Old Mice |

| Clinical Trial | Healthy older adults (60-79 years) |

Neurodegenerative Diseases

MitoQ has shown neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[3][8][14][15][16] In a mouse model of Alzheimer's disease, MitoQ prevented cognitive decline, reduced Aβ accumulation, and decreased markers of oxidative stress and apoptosis.[3][17] In models of Parkinson's disease, MitoQ protected dopaminergic neurons from toxicity and improved motor function.[15] A study on traumatic brain injury in mice showed that MitoQ administration improved neurological deficits and reduced neuronal apoptosis, partly by activating the Nrf2-ARE pathway.[8]

Clinical trials in Parkinson's disease patients have shown that MitoQ is safe and well-tolerated, but a significant improvement in neurodegenerative symptoms has not yet been conclusively demonstrated.[3]

| Neurodegenerative Diseases: Key Quantitative Data | |

| Study Type | Model/Population |

| Preclinical | Alzheimer's Disease Mouse Model |

| Preclinical | Parkinson's Disease Mouse Model |

| Preclinical | Traumatic Brain Injury Mouse Model |

| Clinical Trial | Parkinson's Disease Patients |

Metabolic Syndrome

In animal models of metabolic syndrome, oral administration of MitoQ for 14 weeks prevented increased adiposity, hypercholesterolemia, and hypertriglyceridemia.[18] It also corrected hyperglycemia and hepatic steatosis and decreased oxidative DNA damage in multiple organs.[18] In diet-fed rats, MitoQ attenuated body weight gain and improved glucose intolerance.[19][20]

| Metabolic Syndrome: Key Quantitative Data | |

| Study Type | Model/Population |

| Preclinical | ATM+/-/ApoE-/- Mice |

| Preclinical | Obesogenic Diet-Fed Rats |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of MitoQ.

Assessment of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify the levels of mitochondrial ROS in cells or tissues following MitoQ treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with MitoQ at the desired concentrations and for the specified duration. Include appropriate vehicle and positive controls.

-

Staining with MitoSOX™ Red:

-

Prepare a 5 µM working solution of MitoSOX™ Red mitochondrial superoxide indicator in HBSS/Ca/Mg or other appropriate buffer.

-

Remove the culture medium and wash the cells with warm buffer.

-

Incubate the cells with the MitoSOX™ Red working solution for 10 minutes at 37°C, protected from light.

-

Wash the cells gently three times with warm buffer.

-

-

Fluorescence Microscopy or Flow Cytometry:

-

Microscopy: Image the cells using a fluorescence microscope with excitation/emission maxima of approximately 510/580 nm.

-

Flow Cytometry: Harvest the cells by trypsinization, resuspend in buffer, and analyze on a flow cytometer using the appropriate laser and emission filter.

-

-

Data Analysis: Quantify the mean fluorescence intensity of MitoSOX™ Red, which is proportional to the level of mitochondrial superoxide.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Objective: To assess the effect of MitoQ on mitochondrial membrane potential, a key indicator of mitochondrial health.

Methodology:

-

Cell Preparation and Treatment: Prepare and treat cells with MitoQ as described in section 4.1.

-

Staining with JC-1:

-

Prepare a 2 µM working solution of the JC-1 dye.

-

Remove the culture medium, wash the cells with buffer, and incubate with the JC-1 working solution for 15-30 minutes at 37°C.

-

Wash the cells twice with buffer.

-

-

Fluorescence Analysis:

-

Analyze the cells using a fluorescence microscope, plate reader, or flow cytometer.

-

In healthy cells with high ΔΨm, JC-1 forms J-aggregates that emit red fluorescence (~590 nm).

-

In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm).

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Nrf2 Nuclear Translocation Assay

Objective: To determine if MitoQ induces the translocation of Nrf2 from the cytoplasm to the nucleus.

Methodology:

-

Cell Treatment and Fractionation:

-

Treat cells with MitoQ.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical protocols.

-

-

Western Blotting:

-

Determine the protein concentration of the nuclear and cytoplasmic fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2, and appropriate loading controls for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

-

Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensity for Nrf2 in both fractions and normalize to the respective loading controls. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates translocation.

Conclusion and Future Directions

This compound has demonstrated significant promise as a mitochondria-targeted antioxidant therapy in a variety of preclinical models and early-stage clinical trials. Its ability to accumulate in mitochondria and effectively neutralize ROS, coupled with its modulation of the Nrf2 antioxidant response pathway, provides a strong mechanistic basis for its therapeutic potential. The quantitative data summarized herein highlights its efficacy in improving cardiovascular health, protecting against neurodegeneration, and ameliorating features of metabolic syndrome.

Future research should focus on larger-scale clinical trials to definitively establish the efficacy of MitoQ in various human diseases. Further investigation into the long-term safety profile of MitoQ is also warranted. Additionally, exploring the synergistic effects of MitoQ with other therapeutic agents could open up new avenues for combination therapies. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the field of mitochondria-targeted therapeutics.

References

- 1. Results from a Human Trial of Mitochondrially Targeted Antioxidant MitoQ – Fight Aging! [fightaging.org]

- 2. ahajournals.org [ahajournals.org]

- 3. mdpi.com [mdpi.com]

- 4. Redox-crippled MitoQ potently inhibits breast cancer and glioma cell proliferation: A negative control for verifying the antioxidant mechanism of MitoQ in cancer and other oxidative pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mitoq.com [mitoq.com]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of MitoQ on oxidative stress-mediated senescence of canine bone marrow mesenchymal stem cells via activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. mitoq.com [mitoq.com]

- 14. scispace.com [scispace.com]

- 15. Mitochondria-Targeted Antioxidants, an Innovative Class of Antioxidant Compounds for Neurodegenerative Diseases: Perspectives and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The role of mitochondria-targeted antioxidant MitoQ in neurodegenerative disease | Molecular Cellular Therapy and Mechanism [journal.riverpublishers.com]

- 17. The Mitochondria-Targeted Antioxidant MitoQ Prevents Loss of Spatial Memory Retention and Early Neuropathology in a Transgenic Mouse Model of Alzheimer's Disease | Journal of Neuroscience [jneurosci.org]

- 18. The mitochondria-targeted antioxidant MitoQ decreases features of the metabolic syndrome in ATM+/-/ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The mitochondrial-targeted antioxidant MitoQ ameliorates metabolic syndrome features in obesogenic diet-fed rats better than Apocynin or Allopurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

Investigating the Effects of Mitoquinone on Mitochondrial Membrane Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoquinone (MitoQ), a mitochondria-targeted antioxidant, has garnered significant attention for its potential therapeutic applications in a range of diseases underpinned by mitochondrial dysfunction and oxidative stress. A key parameter of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis and other mitochondrial functions. This technical guide provides a comprehensive overview of the effects of this compound on ΔΨm, detailing the complex, concentration-dependent nature of its influence. It includes a summary of quantitative data, detailed experimental protocols for assessing ΔΨm, and a depiction of the key signaling pathways involved.

Introduction: this compound and Its Mechanism of Action

This compound (MitoQ) is a synthetic derivative of the endogenous antioxidant Coenzyme Q10, modified to facilitate its accumulation within mitochondria.[1] This targeting is achieved by attaching a lipophilic triphenylphosphonium (TPP) cation to the ubiquinone moiety via a ten-carbon alkyl chain.[2] The highly negative mitochondrial membrane potential (approximately -180 mV) drives the accumulation of the positively charged MitoQ several hundred-fold within the mitochondrial matrix.[1] Once inside, MitoQ is reduced by the electron transport chain to its active antioxidant form, mitoquinol, which can then neutralize reactive oxygen species (ROS) at their primary site of production, thereby protecting mitochondria from oxidative damage.[1]

Quantitative Effects of this compound on Mitochondrial Membrane Potential

The impact of MitoQ on mitochondrial membrane potential is multifaceted and highly dependent on the experimental context, particularly the concentration of MitoQ used and the baseline health of the cells or mitochondria.

Table 1: Concentration-Dependent Effects of MitoQ on Mitochondrial Membrane Potential in Isolated Mitochondria

| MitoQ Concentration | Effect on Mitochondrial Membrane Potential (ΔΨm) | Respiration State | Substrate | Reference |

| Up to 10 µM | Little to no effect | - | Succinate | [3] |

| 25 µM and above | Decrease (Depolarization) | - | Succinate | [3] |

| 10 µM | Minimal stimulation of proton leak | Coupled | Succinate | [3] |

| 10 µM | Noticeable stimulation of proton leak | Coupled | Glutamate/malate | [3] |

| 25-50 µM | Inhibitory | Uncoupled or Phosphorylating | Succinate or Glutamate/malate | [3] |

Table 2: Effects of MitoQ on Mitochondrial Membrane Potential in Cellular Models

| Cell Type | Condition | MitoQ Concentration | Observed Effect on ΔΨm | Reference |

| Human renal tubular epithelial cells (HK-2) | Hypoxia/Reoxygenation | Not specified | Restoration of ΔΨm | [4][5] |

| HepG2 cells | Baseline | 1 µM | 11.3% increase in red fluorescence (JC-1), suggesting hyperpolarization (PMMP) | [2] |

| Isolated pancreatic acinar cells | Baseline | 1 µM | No significant effect | [6] |

| Isolated pancreatic acinar cells | Baseline | 10 µM | Partial depolarization | [6] |

| Mouse Oocytes | Vitrification | 0.02 µM | Increased red/green fluorescence ratio (JC-1), indicating improved integrity | [7] |

The Concept of Pseudo-Mitochondrial Membrane Potential (PMMP)

Several studies have reported that MitoQ can cause an apparent hyperpolarization of the mitochondrial membrane. This phenomenon is termed a "pseudo-mitochondrial membrane potential" (PMMP).[1][2] It is hypothesized that the positively charged TPP moiety of MitoQ adsorbs to the inner mitochondrial membrane, with the cationic portion remaining in the intermembrane space.[2] This introduces exogenous positive charges that can mask the true proton gradient, leading to an artifactual increase in the measured membrane potential by fluorescent dyes like JC-1.[1][2] This effect is associated with a decrease in ATP production and the activation of autophagy via the AMPK-mTOR pathway.[1][2]

Signaling Pathways Modulated by this compound

MitoQ's influence on mitochondrial membrane potential is intertwined with its modulation of key cellular signaling pathways.

Caption: Signaling pathways affected by this compound.

MitoQ has been shown to influence several critical signaling pathways:

-

AMPK-mTOR Pathway: By inducing a PMMP and decreasing ATP synthesis, MitoQ can lead to an increase in the AMP/ATP ratio.[2] This activates AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[2] The inhibition of mTOR is a potent trigger for the induction of autophagy.[2]

-

Sirt3-Dependent Pathway: In models of renal ischemia-reperfusion injury, MitoQ has been shown to upregulate the expression of sirtuin-3 (Sirt3), a mitochondrial deacetylase.[4][5] Sirt3 plays a crucial role in maintaining mitochondrial homeostasis and mitigating oxidative stress.[4][5] The protective effects of MitoQ on mitochondrial function were partially diminished when Sirt3 was inhibited.[4]

-

Nrf2-ARE Pathway: MitoQ can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[8]

-

Apoptotic Pathways: By reducing mitochondrial oxidative stress, MitoQ can inhibit the mitochondrial apoptotic pathway. It has been shown to prevent the translocation of the pro-apoptotic protein Bax to the mitochondria and the subsequent release of cytochrome c.[8]

Experimental Protocols for Measuring Mitochondrial Membrane Potential

Accurate assessment of ΔΨm is critical for interpreting the effects of MitoQ. The following are detailed protocols for commonly used fluorescent dyes.

JC-1 Assay

Principle: JC-1 is a ratiometric, lipophilic cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Protocol:

-

Cell Culture: Plate cells at an appropriate density in a suitable format (e.g., 96-well black, clear-bottom plate) and culture overnight.

-

Treatment: Treat cells with the desired concentrations of MitoQ and/or an inducing agent for the specified duration.

-

Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL in culture medium) for 15-30 minutes at 37°C in the dark.[9]

-

Washing: Wash the cells twice with PBS.[9]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. Green fluorescence is typically measured at an excitation/emission of ~485/535 nm, and red fluorescence at ~560/595 nm.[9]

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity to determine the relative change in ΔΨm.

Caption: Experimental workflow for the JC-1 assay.

TMRM/TMRE Assay

Principle: Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in fluorescence intensity indicates mitochondrial depolarization. These are non-ratiometric dyes.

Protocol:

-

Cell Culture: Culture cells on a suitable plate (e.g., 96-well black, clear-bottom plate).

-

Treatment: Incubate cells with desired concentrations of MitoQ.

-

Positive Control: For positive control wells, add a mitochondrial uncoupler such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a final concentration of 10-20 µM and incubate for 10-30 minutes at 37°C before dye loading.[1]

-

Dye Preparation: Prepare a working solution of TMRM or TMRE in pre-warmed complete medium. A final concentration of 20-500 nM is a common starting point, but this must be optimized for the specific cell type to avoid quenching effects.[1]

-

Dye Loading: Remove the medium from the wells and add the TMRM/TMRE staining solution.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[1]

-

Washing: Carefully aspirate the staining solution.

-

Fluorescence Measurement: Measure fluorescence with an appropriate instrument (e.g., fluorescence microscope, plate reader). For TMRM, excitation is typically at 543 nm and emission is measured between 560–650 nm.[9]

-

Data Analysis: Compare the fluorescence intensity of treated cells to control cells.

Caption: Experimental workflow for the TMRM/TMRE assay.

Conclusion

The effect of this compound on mitochondrial membrane potential is not a simple, unidirectional event. At lower, physiologically relevant concentrations, MitoQ can restore ΔΨm in compromised mitochondria, a key aspect of its protective antioxidant function. Conversely, at higher concentrations, it can have deleterious effects, leading to depolarization. The phenomenon of pseudo-mitochondrial membrane potential highlights the importance of careful experimental design and data interpretation. Researchers and drug development professionals should consider the concentration-dependent effects and the potential for measurement artifacts when investigating the bioenergetic consequences of MitoQ treatment. Understanding the intricate interplay between MitoQ, mitochondrial membrane potential, and associated signaling pathways is paramount for harnessing its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. MitoQ regulates autophagy by inducing a pseudo-mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondria-Targeted Antioxidant this compound Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mitochondria-Targeted Antioxidant this compound Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Mitochondrial Function and Developmental Potential of Mouse Oocytes after this compound Supplementation during Vitrification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial-targeted antioxidant MitoQ provides neuroprotection and reduces neuronal apoptosis in experimental traumatic brain injury possibly via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Mitoquinone's Impact on Apoptosis: A Technical Guide to Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitoquinone (MitoQ), a mitochondria-targeted antioxidant, has emerged as a significant compound of interest in the study of cellular apoptosis. Comprising a ubiquinone moiety linked to a lipophilic triphenylphosphonium (TPP+) cation, MitoQ is engineered to accumulate within mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[1] This strategic targeting allows MitoQ to modulate mitochondrial function and redox signaling, processes intrinsically linked to the regulation of programmed cell death, or apoptosis.[2] This technical guide synthesizes preliminary findings on MitoQ's impact on apoptosis, detailing its mechanisms, summarizing quantitative data, outlining key experimental protocols, and visualizing the associated signaling pathways.

The role of MitoQ in apoptosis is multifaceted, exhibiting both pro-apoptotic and anti-apoptotic effects that are highly dependent on the cellular context. In cancer biology, MitoQ has been shown to suppress proliferation and induce apoptotic cell death in various cancer cell lines, including canine mammary gland tumors.[1][3] Conversely, in models of oxidative stress-induced injury, such as renal ischemia-reperfusion and neurodegenerative conditions, MitoQ demonstrates a protective role by inhibiting apoptosis and preserving cell viability.[4][5] These divergent outcomes underscore the compound's complex interplay with cellular signaling networks, primarily revolving around its ability to mitigate mitochondrial oxidative stress.[2]

Core Mechanisms of Action

MitoQ's influence on apoptosis is primarily rooted in its function as a potent mitochondrial antioxidant. By neutralizing excess ROS at its source, MitoQ can prevent the downstream damage that often triggers programmed cell death.[6]

1. Modulation of the Intrinsic (Mitochondrial) Apoptotic Pathway: The intrinsic pathway is a major route to apoptosis, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] In response to cellular stress, pro-apoptotic Bcl-2 proteins like Bax translocate to the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.[5] This event releases cytochrome c into the cytosol, which then activates a cascade of cysteine proteases known as caspases, ultimately leading to cell death.[8]

Preliminary studies indicate that MitoQ can influence this pathway in several ways:

-

In Cancer Cells: MitoQ treatment leads to increased levels of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins, thereby promoting apoptosis.[1][3]

-

In Non-Cancerous Cells under Stress: MitoQ prevents the translocation of Bax to the mitochondria and subsequent cytochrome c release, thereby inhibiting the activation of the caspase cascade and protecting the cell from apoptosis.[5]

2. Caspase Activation: Caspases are the executioners of apoptosis. MitoQ has been shown to modulate the activation of key caspases. In canine mammary gland tumor cells, treatment with MitoQ resulted in elevated levels of cleaved caspase-3, a hallmark of apoptosis.[1][3] In contrast, in models of traumatic brain injury, MitoQ suppressed the mitochondrial apoptotic pathway, indicating a reduction in caspase activation.[5]

3. Regulation of Signaling Pathways: MitoQ's effects are also mediated through various signaling pathways that influence cell survival and death.

-

Nrf2-ARE Pathway: MitoQ can activate the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes, providing a protective effect against oxidative stress-induced apoptosis.[5]

-

AKT and ERK Pathways: In some cancer cells, MitoQ has been observed to decrease the phosphorylation of AKT and ERK1/2, signaling pathways that are crucial for cell survival and proliferation.[1]

Quantitative Data Summary

The following tables summarize quantitative findings from preliminary studies on MitoQ's effect on apoptosis.

| Cell Line | MitoQ Concentration | Apoptotic Cell Population (%) | Study Reference |

| CMT-U27 (Canine Mammary Tumor) | 1 µM | 8.4% | [1] |

| 5 µM | 15.6% | [1] | |

| 10 µM | 20.3% | [1] | |

| CF41.Mg (Canine Mammary Tumor) | 1 µM | 4.6% | [1] |

| 5 µM | 10.3% | [1] | |

| 10 µM | 28.6% | [1] | |

| HK-2 (Human Renal Tubular Epithelial) | 0.5 µM (Post-Hypoxia/Reoxygenation) | ~18% (Reduced from ~30% in H/R control) | [4] |

Table 1: Effect of this compound on Apoptosis Induction in Canine Mammary Tumor Cells and Human Renal Cells.

Signaling Pathways and Experimental Workflow

Visual representations of the molecular pathways and experimental designs are crucial for understanding the complex interactions involved in MitoQ's modulation of apoptosis.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 2. kumc.edu [kumc.edu]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. bosterbio.com [bosterbio.com]

- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. opentrons.com [opentrons.com]

- 8. Mitochondria-Targeted Antioxidant this compound Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antioxidant Properties of Mitoquinone In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro antioxidant properties of Mitoquinone (MitoQ), a mitochondria-targeted antioxidant. This document details the core mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the involved signaling pathways and workflows.

Introduction to this compound and its Antioxidant Mechanism

This compound (MitoQ) is a synthetic antioxidant designed to accumulate within mitochondria, the primary site of reactive oxygen species (ROS) production in most cells.[1] Its structure comprises a ubiquinone moiety, the active antioxidant component of Coenzyme Q10, attached to a lipophilic triphenylphosphonium (TPP) cation.[2] This cationic structure allows MitoQ to traverse the mitochondrial membrane and concentrate several hundred-fold within the mitochondrial matrix, driven by the large mitochondrial membrane potential.[3]

Once inside the mitochondria, MitoQ's ubiquinone component is reduced to its active ubiquinol form by complex II of the electron transport chain.[4] In this reduced state, MitoQ can effectively neutralize ROS, particularly superoxide radicals, by donating an electron.[5] This process oxidizes MitoQ back to its ubiquinone form, which can then be recycled back to its active reduced form by the electron transport chain, allowing it to act as a potent catalytic antioxidant.[4] Beyond direct ROS scavenging, MitoQ has been shown to modulate key signaling pathways involved in the cellular antioxidant response, such as the Nrf2 and Sirt3 pathways.[1][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of oxidative stress and mitochondrial function as reported in in vitro studies.

Table 1: Effects of this compound on Reactive Oxygen Species (ROS) Production

| Cell Type | Stressor | MitoQ Concentration | Assay | Observed Effect | Reference |

| Human Peripheral Blood Mononuclear Cells | Exogenous H₂O₂ | 0.5 - 1.0 µM | Not Specified | Decreased oxidative DNA damage | [7] |

| Human Granulosa Cells (HGL5) | ROS induced by H₂O₂ | Not Specified | Not Specified | Significantly reduced intracellular and mitochondrial ROS levels | [8] |

| Murine Pancreatic Acinar Cells | 1 mM H₂O₂ | 1 µM | CM-H₂DCFDA | Significantly reduced ROS production | [9] |

| Bovine Oocytes | Palmitic Acid (150 µM) | 0.1 µM | CellROX | Mitigated the increase in ROS levels | [10] |

| H9c2 myoblasts | Doxorubicin | 1 µM | Not Specified | Maximal reduction in mitochondrial superoxide anion levels | [11] |

| H9c2 myoblasts | Doxorubicin | 10 µM | Not Specified | Significantly increased superoxide levels | [11] |

Table 2: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type | Stressor | MitoQ Concentration | Assay | Observed Effect | Reference |

| Human Renal Tubular Epithelial Cells (HK-2) | Hypoxia/Reoxygenation | Not Specified | JC-1 | Restored mitochondrial membrane potential | [1] |

| Human Granulosa Cells (HGL5) | ROS induced by H₂O₂ | Not Specified | TMRM | Reduced imbalance in mitochondrial membrane potential | [8] |

| Isolated Mitochondria | None | Up to 10 µM | Not Specified | Little effect on membrane potential | [12] |

| Isolated Mitochondria | None | >25 µM | Not Specified | Decreased membrane potential | [12] |

| H9c2 myoblasts | Doxorubicin | 0.005 - 0.1 µM | Not Specified | Maintained a similar MMP as non-treated control | [11] |

| H9c2 myoblasts | Doxorubicin | 1 - 10 µM | Not Specified | Significantly reduced the MMP | [11] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the antioxidant properties of this compound.

Measurement of Mitochondrial Superoxide with MitoSOX™ Red

MitoSOX™ Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells. It is cell-permeant and accumulates in the mitochondria where it is oxidized by superoxide to produce a red fluorescence.[13][14]

Materials:

-

MitoSOX™ Red Mitochondrial Superoxide Indicator

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer

-

Adherent or suspension cells

-

Fluorescence microscope or microplate reader (Ex/Em: ~510/580 nm)

Procedure:

-

Preparation of MitoSOX™ Red Stock Solution (5 mM):

-

Allow the MitoSOX™ Red reagent to warm to room temperature before opening.

-

Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.[13]

-

Vortex briefly to ensure the reagent is fully dissolved.

-

Aliquot and store the stock solution at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[13]

-

-

Preparation of MitoSOX™ Red Working Solution (0.5 - 5 µM):

-

On the day of the experiment, dilute the 5 mM stock solution in pre-warmed (37°C) HBSS or other suitable buffer to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition.[13]

-

-

Cell Staining:

-

For Adherent Cells:

-

Culture cells on coverslips or in a multi-well plate.

-

Remove the culture medium and wash the cells once with warm buffer.

-

Add the MitoSOX™ Red working solution to the cells, ensuring they are completely covered.

-

Incubate for 10-30 minutes at 37°C, protected from light.[13]

-

Remove the staining solution and wash the cells gently three times with the warm buffer.[13]

-

-

For Suspension Cells:

-

Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes).

-

Resuspend the cell pellet in the pre-warmed MitoSOX™ Red working solution at a density of approximately 1 x 10⁶ cells/mL.[13]

-

Incubate for 10-30 minutes at 37°C, protected from light, with gentle agitation.[13]

-

Pellet the cells by centrifugation, discard the supernatant, and wash three times with warm buffer.[14]

-

-

-

Fluorescence Analysis:

-

Immediately analyze the cells using a fluorescence microscope or a microplate reader with excitation at ~510 nm and emission at ~580 nm.[13]

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.[15] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

-

JC-1 Dye

-

DMSO

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Preparation of JC-1 Stock Solution (e.g., 200 µM):

-

Allow the JC-1 powder and DMSO to come to room temperature.

-

Prepare the stock solution by dissolving the JC-1 powder in DMSO.[16]

-

-

Preparation of JC-1 Staining Solution (1-10 µM):

-

Dilute the JC-1 stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration. The optimal concentration depends on the cell type and should be determined empirically.[17]

-

-

Cell Staining:

-

Culture cells in a suitable format (e.g., multi-well plate, coverslips).

-

Positive Control: Treat a sample of cells with an uncoupler like FCCP or CCCP (e.g., 5-50 µM for 15-30 minutes) to induce mitochondrial depolarization.[15]

-

Remove the culture medium and replace it with the JC-1 staining solution.

-

Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.[16]

-

-

Washing:

-

Fluorescence Analysis:

-

Microscopy: Observe the cells using a fluorescence microscope with filters for both green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~540/590 nm) fluorescence.[15]

-

Flow Cytometry: Analyze the cells using a flow cytometer. Green fluorescence is typically detected in the FL1 channel and red fluorescence in the FL2 channel.[18]

-

Microplate Reader: Measure the fluorescence intensity at both green and red wavelengths.[15]

-

Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

-

Measurement of Intracellular ROS with DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8]

Materials:

-

DCFH-DA

-

DMSO

-

Serum-free cell culture medium or PBS

-

Adherent or suspension cells

-

Fluorescence microscope, flow cytometer, or microplate reader (Ex/Em: ~485/535 nm)

Procedure:

-

Preparation of DCFH-DA Stock Solution (e.g., 10 mM):

-

Dissolve DCFH-DA in DMSO.[19] Store protected from light.

-

-

Preparation of DCFH-DA Working Solution (e.g., 10-25 µM):

-

Dilute the stock solution in pre-warmed serum-free medium or PBS immediately before use. The optimal concentration should be determined for the specific cell type.[20]

-

-

Cell Staining:

-

Washing:

-

Remove the DCFH-DA working solution and wash the cells gently with PBS to remove excess probe.[19]

-

-

Induction of Oxidative Stress (if applicable):

-

After loading with the probe, cells can be treated with the experimental compounds (e.g., MitoQ and/or a stressor).

-

-

Fluorescence Analysis:

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader at Ex/Em ~485/535 nm.[21]

-

Detection of Apoptosis by TUNEL Assay

The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[22]

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, buffers)

-

Paraformaldehyde (for fixation)

-

Permeabilization solution (e.g., Triton X-100 or ethanol)

-

DNase I (for positive control)

-

Fluorescence microscope or flow cytometer

Procedure (General Overview):

-

Cell Preparation and Fixation:

-

Culture and treat cells as required for the experiment.

-

Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).[23]

-

-

Permeabilization:

-

Permeabilize the cells to allow the TdT enzyme to enter the nucleus (e.g., with 0.25% Triton X-100).[23]

-

-

Positive Control:

-

Treat a sample of fixed and permeabilized cells with DNase I to induce DNA strand breaks.[23]

-

-

TUNEL Reaction:

-

Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs. This allows the labeled nucleotides to be incorporated at the sites of DNA breaks.[24]

-

-

Detection:

-

If using a fluorescently labeled dUTP, the signal can be detected directly.

-

If using a hapten-labeled dUTP (e.g., BrdU), an additional step with a fluorescently labeled antibody or streptavidin conjugate is required.

-

-

Analysis:

-

Analyze the samples by fluorescence microscopy or flow cytometry to quantify the number of apoptotic cells.[22]

-

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound's antioxidant effects are mediated, in part, through the activation of key cellular defense pathways.

References

- 1. Mitochondria-Targeted Antioxidant this compound Maintains Mitochondrial Homeostasis through the Sirt3-Dependent Pathway to Mitigate Oxidative Damage Caused by Renal Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. sg.mitoq.com [sg.mitoq.com]

- 5. Risks of using this compound during in vitro maturation and its potential protective effects against lipotoxicity-induced oocyte mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates osteoarthritis progress by activating the NRF2-Parkin axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. arigobio.com [arigobio.com]

- 9. Effects of the Mitochondria-Targeted Antioxidant this compound in Murine Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4.7. Mitochondrial Superoxide Detection [bio-protocol.org]

- 11. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. 2.5. MitoSOX Assay [bio-protocol.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bioquochem.com [bioquochem.com]

- 21. doc.abcam.com [doc.abcam.com]

- 22. info.gbiosciences.com [info.gbiosciences.com]

- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 24. VitroView™ In Situ TUNEL Apoptosis Detection Kit (50 Assays) - [vitrovivo.com]

Mitoquinone's Interaction with the Electron Transport Chain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoquinone (MitoQ), a mitochondria-targeted antioxidant, has garnered significant attention for its potential therapeutic applications in a range of pathologies associated with mitochondrial oxidative stress. This technical guide provides a comprehensive analysis of the core mechanisms underlying MitoQ's interaction with the mitochondrial electron transport chain (ETC). It details its dual role as both a potent antioxidant and a context-dependent pro-oxidant. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its effects, and visualizes the complex biological pathways and workflows involved.

Introduction

Mitochondria are central to cellular energy metabolism and are also the primary site of reactive oxygen species (ROS) production. An imbalance in ROS homeostasis leads to oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases. MitoQ was developed to address this by selectively accumulating within mitochondria, thereby delivering its antioxidant payload directly to the source of ROS generation.[1]

Structurally, MitoQ consists of a ubiquinone moiety, the active antioxidant component of coenzyme Q10, linked to a lipophilic triphenylphosphonium (TPP⁺) cation via a ten-carbon alkyl chain.[1] This cationic structure facilitates its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[2]

This guide will delve into the nuanced interactions of MitoQ with the ETC complexes, its redox cycling properties, and its influence on key cellular signaling pathways.

Mechanism of Action at the Electron Transport Chain

MitoQ's primary mechanism of action involves its redox cycling between its oxidized (ubiquinone) and reduced (ubiquinol) forms. This process is intimately linked with the function of the ETC complexes.

Interaction with ETC Complexes

-